3-Ethoxy-3-(trifluoromethyl)pyrrolidine
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 3-ethoxy-3-(trifluoromethyl)pyrrolidine follows IUPAC guidelines for heterocyclic compounds. Its name derives from the pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. The substituents at the 3-position include an ethoxy group (–OCH₂CH₃) and a trifluoromethyl group (–CF₃). According to priority rules, the trifluoromethyl group receives lower locant placement due to its higher atomic weight compared to oxygen. The full IUPAC name is This compound , with the molecular formula C₇H₁₂F₃NO and a molecular weight of 183.17 g/mol .
Key identifiers include:
- CAS Registry Number : 2091619-35-9
- InChI Key : HCWXUWGQMOEJJJ-UHFFFAOYSA-N (for the parent pyrrolidine derivative)
- SMILES : CCOC1(CCNC(C1)(F)(F)F)
Molecular Geometry and Conformational Analysis
The pyrrolidine ring adopts a puckered conformation to alleviate torsional strain, with substituents influencing equilibrium between envelope and twist-boat forms. The bulky –CF₃ and –OCH₂CH₃ groups at the 3-position introduce steric hindrance, favoring a twist conformation where substituents occupy pseudo-equatorial positions. Computational studies on analogous trifluoromethyl-pyrrolidines suggest a dihedral angle of 15–25° between the –CF₃ and pyrrolidine plane, while the ethoxy group adopts a staggered orientation to minimize gauche interactions.
| Parameter | Value |
|---|---|
| Bond length (C–N) | 1.47 Å (typical for pyrrolidines) |
| C–CF₃ bond length | 1.54 Å |
| Ring puckering amplitude | 0.5–0.6 Å |
Stereochemical Considerations and Chiral Center Configuration
The 3-position substituents create a chiral center , yielding two enantiomers: (R)- and (S)-3-ethoxy-3-(trifluoromethyl)pyrrolidine. Asymmetric synthesis routes, such as organocatalyzed 1,3-dipolar cycloadditions, enable enantioselective production. For example, using diphenylprolinol trimethylsilyl ether as a catalyst, enantiomeric excess (ee) values exceeding 90% have been achieved for analogous α-trifluoromethyl pyrrolidines. Absolute configuration determination typically requires X-ray crystallography or chiral HPLC, though no specific data exists for this compound in the literature reviewed.
Comparative Analysis with Related Pyrrolidine Derivatives
Comparative studies highlight the unique properties imparted by the –CF₃ and ethoxy groups:
The –CF₃ group enhances lipophilicity (log P ≈ 1.8) compared to non-fluorinated analogs, while the ethoxy group contributes moderate polarity. This combination balances solubility in organic solvents and aqueous media, making the compound versatile for pharmaceutical intermediates.
Properties
IUPAC Name |
3-ethoxy-3-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c1-2-12-6(7(8,9)10)3-4-11-5-6/h11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYHOECDMVRFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCNC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Organocatalyzed 1,3-Dipolar Cycloaddition for α-Trifluoromethyl Pyrrolidines
One of the prominent methods for synthesizing α-trifluoromethyl pyrrolidines, which includes this compound derivatives, involves an organocatalyzed 1,3-dipolar cycloaddition reaction. This approach was detailed in a 2017 study published in The Journal of Organic Chemistry:
- Catalysts and Conditions : The reaction utilizes diphenylprolinol trimethylsilyl ether as the organocatalyst in the presence of 3,5-dinitrobenzoic acid.
- Substrates : The key substrates are trifluoroethylamine-derived ketimines and 2-enals.
- Outcome : This method produces α-trifluoromethyl pyrrolidines bearing three contiguous stereogenic centers with excellent diastereoselectivity, stereoselectivity, and yields.
- Mechanistic Insight : The cycloaddition proceeds via the formation of an azomethine ylide intermediate, which undergoes cycloaddition with the enal to form the pyrrolidine ring with the trifluoromethyl substituent at the α-position.
- Advantages : High stereocontrol and mild reaction conditions make this method suitable for synthesizing enantiomerically enriched trifluoromethylated pyrrolidines.
This organocatalytic cycloaddition is currently one of the most effective asymmetric routes to trifluoromethylated pyrrolidines, including those with ethoxy substituents introduced via the aldehyde component or subsequent functionalization.
Multi-Step Industrial Synthesis via Pyrrolidine Ring Formation
Industrial synthesis of this compound derivatives typically involves multi-step sequences starting from simpler precursors:
Step 1: Formation of Pyrrolidine Ring
The pyrrolidine core is constructed through cyclization reactions involving amino alcohols or amino acids as starting materials.Step 2: Introduction of Trifluoromethyl Group
The trifluoromethyl group is introduced at the 3-position by employing trifluoromethylating agents or via nucleophilic substitution on suitable intermediates.Step 3: Ethoxy Group Installation
The ethoxy substituent at the 3-position can be introduced either by using ethoxy-substituted intermediates or via alkylation/etherification reactions on hydroxyl precursors.Step 4: Functionalization of Pyrrolidine Nitrogen
In some derivatives, the nitrogen is further functionalized, for example, with carboximidamide groups, which can be introduced by reaction with amidine reagents.
This approach is flexible and scalable but requires careful control of reaction conditions to maintain stereochemical integrity and functional group compatibility.
Reaction Conditions and Optimization
The preparation of trifluoromethylated pyrrolidines, including this compound, depends heavily on reaction parameters:
Comparative Analysis of Preparation Methods
Research Findings and Supporting Data
- The organocatalytic cycloaddition method achieves α-trifluoromethyl pyrrolidines bearing three contiguous stereogenic centers with excellent stereocontrol and yields around 80–90%.
- Industrial syntheses emphasize the importance of controlling the reactivity of the trifluoromethyl and ethoxy substituents to avoid side reactions such as hydrolysis or cleavage of the ethoxy group under acidic or nucleophilic conditions.
- Related trifluoromethylated heterocycles have been synthesized via cyclocondensation of amino derivatives with trifluoroacetoacetate in acidic methanol mixtures, achieving moderate yields (27–39%) and demonstrating the feasibility of trifluoromethyl group incorporation under reflux conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-3-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the pyrrolidine ring to pyrrolidone.
Reduction: Reduction reactions can reduce the pyrrolidine ring to a piperidine derivative.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Pyrrolidone derivatives.
Reduction: Piperidine derivatives.
Substitution: Derivatives with various functional groups replacing the ethoxy or trifluoromethyl groups.
Scientific Research Applications
3-Ethoxy-3-(trifluoromethyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: It can be used as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: It is used in the production of agrochemicals, materials, and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Ethoxy-3-(trifluoromethyl)pyrrolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural and Functional Variations
3-(Pyridin-3-yl)propionyl-pyrrolidine Derivatives (13a, 13b) :
These compounds feature pyridinyl and tert-butyl-L-prolyl groups attached to pyrrolidine. Synthesized via coupling reactions (66–73% yields) and purified by flash chromatography .- Comparison : The absence of trifluoromethyl or ethoxy groups limits direct structural overlap, but the use of pyrrolidine as a scaffold for bioactive molecule design is a common theme.
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride :
Contains a diazirinyl group instead of ethoxy, with a molecular mass of 215.6 g/mol (C₆H₉ClF₃N₃) .- Comparison : The diazirinyl group enables photoaffinity labeling, a functionality absent in the ethoxy-substituted compound. This highlights how substituent choice tailors compounds for specific applications (e.g., mechanistic studies vs. therapeutic agents).
Data Tables
Table 2: Structural and Functional Comparison
Biological Activity
3-Ethoxy-3-(trifluoromethyl)pyrrolidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound contains a pyrrolidine ring substituted with an ethoxy group and a trifluoromethyl group. The presence of the trifluoromethyl moiety is significant as it often enhances the lipophilicity and metabolic stability of organic compounds, potentially influencing their biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation : It can interact with receptor binding domains, influencing signaling pathways critical for cellular responses.
The exact mechanisms remain to be fully elucidated, but initial studies suggest that the compound may affect cell cycle regulation and apoptosis in cancer cell lines .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In particular:
- Cell Viability Assays : The compound has been shown to inhibit the growth of various tumor cell lines at sub-micromolar concentrations. For instance, studies demonstrated that it caused G2/M phase arrest in HeLa cells, indicating its potential as a chemotherapeutic agent .
- Drug Resistance : It has been effective against drug-resistant cell lines, suggesting that it may overcome common mechanisms of resistance seen in cancer therapies .
Table 1: Summary of Biological Effects
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:
- Absorption : The compound is expected to have good absorption characteristics due to its lipophilic nature.
- Distribution : Its distribution in biological systems may be influenced by the trifluoromethyl group, enhancing membrane permeability.
- Metabolism and Excretion : Initial studies suggest metabolism occurs primarily in the liver, with excretion via urine being the primary route .
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Tumor Cell Lines : A study demonstrated that treatment with the compound led to significant reductions in cell viability across multiple cancer types, particularly those resistant to standard therapies .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms involved, revealing that the compound induces apoptosis through modulation of key regulatory proteins involved in cell cycle control .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Ethoxy-3-(trifluoromethyl)pyrrolidine, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the ethoxy group is introduced using sodium ethoxide or potassium carbonate as a base. For example, reacting 3-(trifluoromethyl)pyrrolidin-3-ol with ethylating agents (e.g., ethyl bromide) under anhydrous conditions in dimethylacetamide (DMA) at 80–100°C for 10–12 hours achieves moderate yields (40–55%) . Purification via silica gel chromatography (hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like unreacted starting material or diethyl ether derivatives .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and ethoxy protons (δ ~1.3–1.5 ppm triplet for CH₃ and δ ~3.5–3.7 ppm quartet for CH₂ in ¹H NMR) are key diagnostic signals.
- LC-MS : Use electrospray ionization (ESI+) to observe the molecular ion peak [M+H]⁺ at m/z 212.1 (calculated for C₇H₁₁F₃NO).
- FT-IR : Confirm C-F stretches (1100–1200 cm⁻¹) and ether C-O-C (1050–1150 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent hydrolysis of the ethoxy group. Avoid prolonged exposure to moisture or light, which may degrade the trifluoromethyl moiety .
Advanced Research Questions
Q. How does the stereochemistry at the 3-position influence the compound’s reactivity in catalytic applications?
- Methodological Answer : The stereoelectronic effects of the trifluoromethyl and ethoxy groups can be studied via density functional theory (DFT) calculations. For instance, analyze the energy barriers for nucleophilic attack at the pyrrolidine ring using Gaussian 16 with B3LYP/6-31G(d) basis sets. Experimental validation can involve synthesizing enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) and comparing reaction kinetics in asymmetric synthesis .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Cross-validate biological assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) using positive controls. For inconsistent solubility data, conduct dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Reproducibility can be improved by adhering to OECD guidelines for compound purity (>95% by HPLC) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to targets like G-protein-coupled receptors (GPCRs). Parameterize the trifluoromethyl group with partial charges derived from RESP fitting. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?
- Methodological Answer : Optimize continuous-flow reactors with immobilized chiral catalysts (e.g., proline-derived organocatalysts) to enhance ee (>90%). Monitor reaction progress in real-time using inline FT-IR or Raman spectroscopy. Post-synthesis, employ chiral stationary phase HPLC (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns for purity analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
